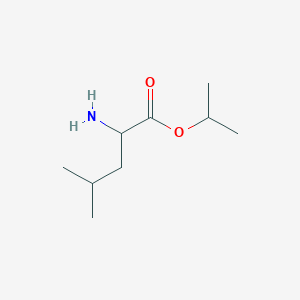
Propan-2-yl 2-amino-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-amino-4-methylpentanoate is a chemical compound with the molecular formula C9H19NO2. It is also known by its IUPAC name, isopropyl (2S)-2-amino-4-methylpentanoate. This compound is a derivative of amino acids and is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-amino-4-methylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-amino-4-methylpentanoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-amino-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Propan-2-yl 2-amino-4-methylpentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of propan-2-yl 2-amino-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 2-amino-3-methylbutanoate
- Propan-2-yl 2-amino-4-ethylpentanoate
- Propan-2-yl 2-amino-4-methylhexanoate
Uniqueness
Propan-2-yl 2-amino-4-methylpentanoate is unique due to its specific structural features, such as the presence of an isopropyl ester group and a branched amino acid backbone. These characteristics confer distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Biological Activity
Propan-2-yl 2-amino-4-methylpentanoate, also known as 2-amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride, is a synthetic compound with notable biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the following structural formula:
This compound belongs to the class of amino acid derivatives, featuring a propan-2-yl group attached to a 4-methylpentanoic acid backbone. Its hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various pharmaceutical applications.
The compound plays a significant role in various biochemical reactions:
- Enzyme Interactions : It acts as a substrate or inhibitor for specific enzymes, influencing their activity through covalent bonding, hydrogen bonding, and hydrophobic interactions.
- Metabolic Pathways : this compound is involved in metabolic pathways that regulate energy balance and metabolic flux .
Cellular Effects
This compound influences several cellular processes:
- Cell Signaling : It modulates cell signaling pathways, potentially activating or inhibiting specific pathways that alter gene expression and cellular metabolism.
- Gene Expression : The compound can affect gene expression by interacting with transcription factors or other regulatory proteins, which is crucial for understanding its therapeutic potential.
- Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties, suggesting its potential in treating neurodegenerative disorders.
Molecular Mechanisms
The molecular mechanisms underlying the activity of this compound are complex:
- Binding Interactions : The compound binds to specific enzymes or receptors, leading to either inhibition or activation of enzymatic reactions. This interaction is essential for its role in metabolic regulation.
- Subcellular Localization : The localization of this compound within cells influences its biological activity. It may be directed to specific organelles through targeting signals or post-translational modifications.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Properties
CAS No. |
79487-90-4 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
propan-2-yl 2-amino-4-methylpentanoate |
InChI |
InChI=1S/C9H19NO2/c1-6(2)5-8(10)9(11)12-7(3)4/h6-8H,5,10H2,1-4H3 |
InChI Key |
KDESEECZHLTGMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















